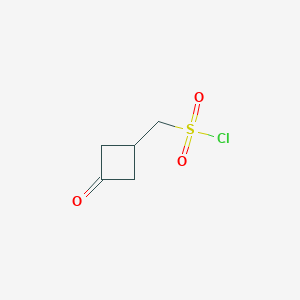

(3-Oxocyclobutyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Oxocyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClO3S. It is a colorless liquid that is commonly used in organic synthesis as a reagent for the protection of alcohols and amines.

Scientific Research Applications

Electrochemistry and Material Science

Methanesulfonyl chloride forms room temperature ionic liquids with AlCl3, showing potential in energy storage applications. The electrochemical properties of vanadium pentoxide (V2O5) films, prepared via sol-gel routes, were studied in methanesulfonyl chloride-AlCl3 ionic liquid electrolytes. These studies have implications for sodium-ion batteries, where sodium is reversibly intercalated into the V2O5 film, suggesting potential applications in high-performance energy storage devices (Su, Winnick, & Kohl, 2001).

Organic Synthesis

In organic synthesis, methanesulfonyl chloride is employed as a reagent for various transformations. For example, dimethyl sulfoxide/oxalyl chloride has been used for the sulfenyletherification of unsaturated alcohols, where methanesulfenyl chloride, generated in situ, facilitates the addition of sulfur to olefins. This method highlights the versatility of methanesulfonyl chloride derivatives in synthesizing sulfenylated compounds, a crucial step in producing pharmaceuticals and agrochemicals (Gao et al., 2018).

Catalysis

Methanesulfonyl chloride and its derivatives are used in catalytic processes to synthesize complex molecules. A notable application is the mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles, avoiding potentially genotoxic reagents and byproducts. This method is significant for pharmaceutical synthesis, where the selective formation of N-aryl bonds is crucial (Rosen et al., 2011).

Environmental Chemistry

In environmental chemistry, the transformation of methanesulfonic acid and its derivatives through heterogeneous OH oxidation has been studied. These reactions are relevant for understanding the atmospheric fate of organosulfur compounds derived from natural sources, such as dimethyl sulfide from oceanic phytoplankton. Such research contributes to our understanding of sulfur's role in atmospheric chemistry and climate regulation (Kwong et al., 2018).

Advanced Materials

The development of 5V-class high-voltage batteries with improved electrochemical performance has been achieved by using (trimethylsilyl)methanesulfonate as a multifunctional additive. This additive enhances the interfacial stability of over-lithiated oxides, demonstrating the critical role of methanesulfonyl chloride derivatives in advancing battery technology (Lim et al., 2016).

properties

IUPAC Name |

(3-oxocyclobutyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXFLFYPHHSRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2565582.png)

![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)

![1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2565584.png)

![N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565587.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)

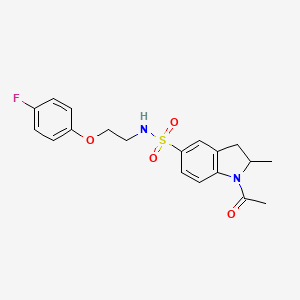

![2-[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2565591.png)

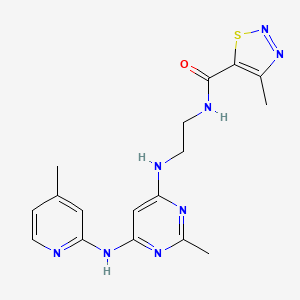

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2565596.png)

![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2565605.png)